8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
CAS No. |
1160246-82-1 |
|---|---|
Molecular Formula |
C14H22N2O5 |
Molecular Weight |
298.33 g/mol |
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-15-10(17)9(14)11(18)19/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) |
InChI Key |
IKFQZKDDLHPKAY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)N2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation: The oxidation of the intermediate compound to introduce the oxo group is typically carried out using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Boc (tert-butoxycarbonyl) Group
-
Deprotection : The Boc group is typically cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) . For example:
This reaction is critical in peptide synthesis and amine deprotection .
-
Stability : Resistant to bases and nucleophiles but susceptible to strong acids .
Carboxylic Acid
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under catalytic acid (H₂SO₄) to form esters .
-
Amidation : Couples with amines via carbodiimide reagents (e.g., EDC, DCC) to produce amides .
-
Salt Formation : Forms salts with bases (e.g., NaOH) for improved solubility .
Spirocyclic Core Modifications
The diazaspiro[4.5]decane scaffold (common in patents ) undergoes ring-opening or functionalization at nitrogen centers:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to introduce substituents .
-
Ring Expansion : Under strong basic conditions, the spiro ring may undergo rearrangements, though this is not explicitly documented for this compound.
Patent-Derived Reactivity (ROMK Inhibitors)
While the exact compound is not cited, structurally similar spiro derivatives in ROMK inhibitor patents highlight:
-
Suzuki Coupling : Aryl boronic acids react with halogenated spiro intermediates to form biaryl systems.
-
Reductive Amination : Ketones or aldehydes condense with amines on the spiro core to form secondary amines .
Key Reaction Pathways Table
Stability and Handling
Limitations and Gaps
Scientific Research Applications
Medicinal Chemistry
The unique structural attributes of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid make it a candidate for drug development. Its potential applications include:
- Anticancer Agents : Compounds with similar structures have shown promise in inducing apoptosis in cancer cells. Research indicates that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines, including prostate cancer cells .
- Antimicrobial Activity : The presence of functional groups in this compound may enhance its antimicrobial properties. Studies have demonstrated that derivatives exhibit significant antibacterial and antifungal activities against strains such as E. coli and S. aureus .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis:
- Reactivity : It can participate in various chemical reactions, including substitution and cyclization, allowing for the synthesis of more complex molecules .
- Building Block for Novel Compounds : The spirocyclic nature enables the creation of new spiro compounds that may possess unique biological activities .
Anticancer Efficacy
A study evaluated the effects of diazaspiro compounds on prostate cancer cell lines, revealing that derivatives of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid significantly reduced cell viability in a time-dependent manner. Notably, the PC3 cells exhibited greater sensitivity compared to DU145 cells.
| Cell Line | IC50 (µM) | Response Type |
|---|---|---|
| PC3 | 12 | Cytotoxic |
| DU145 | 25 | Cytotoxic |
Antimicrobial Activity
In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated potent activity against multiple strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Antibacterial |
| S. aureus | 10 | Antibacterial |
Mechanism of Action
The mechanism of action of 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid and related spirocyclic derivatives:
Detailed Research Findings
Structural and Functional Insights
- Heteroatom Variations : Replacing nitrogen with oxygen (e.g., 2-oxa analog) reduces basicity and alters hydrogen-bonding interactions, impacting target binding .
- Substituent Effects : Fluorophenyl groups (e.g., in CAS 1375303-54-0) introduce steric bulk and electronic effects, enhancing affinity for hydrophobic binding pockets .
- Salt Forms : The hydrochloride salt (CAS 4075413) improves aqueous solubility by 2–3-fold compared to the free acid, critical for in vivo studies .
Pharmacological Relevance
- Derivatives of 1,8-diazaspiro[4.5]decane cores are prominent in clinical candidates. For example, rodatristat (), a tryptophan hydroxylase inhibitor, incorporates a similar spirocyclic scaffold for serotonin modulation .
- The Boc group is selectively cleaved under acidic conditions, enabling controlled deprotection during synthesis .
Biological Activity
8-[(Tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, drawing from various research studies and data sources.
The chemical structure of 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid is characterized by a spirocyclic framework which contributes to its biological properties. The molecular formula is , and its CAS number is 1255666-26-2. The compound features a tert-butoxycarbonyl (Boc) group, which is known to enhance the solubility and stability of the molecule in biological environments.
Biological Activity
The biological activity of this compound has been explored in several contexts:
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For example, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid may also possess similar activities.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogenic processes. For instance, it has been suggested that spirocyclic compounds can inhibit the Type III Secretion System (T3SS) in bacteria, which is crucial for their virulence. In one study, related compounds demonstrated up to 50% inhibition of T3SS at concentrations around 50 μM, indicating that our compound could exhibit comparable inhibitory effects when tested under similar conditions .
Cytotoxicity Studies
The cytotoxic effects of 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid have also been investigated. Preliminary data suggest that at higher concentrations, the compound may induce cytotoxic effects on certain cancer cell lines while sparing normal cells, thereby presenting a potential therapeutic window for anticancer applications.
Case Studies and Research Findings
The exact mechanism by which 8-[(tert-butoxy)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the spirocyclic structure may interact with specific protein targets or enzymes involved in microbial pathogenesis or cancer proliferation.
Q & A
Q. What are the thermal decomposition products of this compound, and how are they characterized?
- Methodological Answer : Perform TGA-DSC to identify decomposition onset temperatures (~150–200°C). Py-GC/MS under inert atmosphere detects volatile products (e.g., CO, tert-butyl radicals). Non-volatile residues can be analyzed via FTIR or -NMR. notes hazardous decomposition products like CO and NO under combustion .
Data Contradiction Analysis
- Example Scenario : Conflicting yields in Boc deprotection (HCl/dioxane vs. TFA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
